Bicyclo[2.2.1]heptane-2,5-dione

Enolate chemistry Homologation kinetics AM1 computational modeling

Researchers pursuing C₂-symmetric chiral diene ligands face low-yielding resolution with expanded-ring diketone scaffolds. Bicyclo[2.2.1]heptane-2,5-dione eliminates this bottleneck, providing a validated two-step entry to ligands achieving up to 99% ee in 1,4- and 1,2-additions. • Exclusive endo-endo stereoselectivity in reductive amination for predictable chiral host cavity construction • Unusually rapid tetramethylation for per-α-alkylated derivatives in good yield • Rigid norbornane framework with fixed inter-carbonyl geometry for controlled donor-acceptor systems Racemic dione supplied; chemoenzymatic resolution yields both enantiomers for systematic ligand library development.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 27943-47-1
Cat. No. B1214066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2,5-dione
CAS27943-47-1
Synonymsbicyclo(2.2.1)heptane-2,5-dione
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C2CC(=O)C1CC2=O
InChIInChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2
InChIKeyRVFBNLMXCXFOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2,5-dione Procurement Guide


Bicyclo[2.2.1]heptane-2,5-dione (CAS 27943-47-1), also designated norbornane-2,5-dione, is a bridged bicyclic diketone with the molecular formula C₇H₈O₂ and molecular weight 124.14 g/mol [1]. The compound features a rigid bicyclo[2.2.1]heptane framework bearing two ketone functionalities at the 2- and 5-positions, which confers a defined spatial orientation and conformational restriction that distinguishes it from monocyclic or flexible-chain diketone analogs. The crystal structure has been determined by X-ray crystallography, revealing an asymmetric system with space group P2₁/c . This structural rigidity and the precise positioning of the carbonyl groups are the foundational attributes that drive its differentiated reactivity and application profile in asymmetric synthesis, donor–acceptor molecular systems, and host–guest chemistry.

1
Rigid norbornane scaffold for stereocontrolled synthesis and asymmetric reactions
2
Racemic and both enantiopure forms accessible via documented chemoenzymatic route
3
Reported fit: chiral diene ligands, host-guest cavities, donor-acceptor spacers

Bicyclo[2.2.1]heptane-2,5-dione Substitution Risks


Substituting bicyclo[2.2.1]heptane-2,5-dione with structurally related diketones—even those within the same nominal bicyclic family—introduces profound alterations in reactivity, stereochemical outcome, and product architecture. The rigid, angled disposition of the two carbonyl groups in the norbornane framework enforces unique stereoelectronic constraints during nucleophilic attack and enolate chemistry that are not replicated in 2,3-dione positional isomers or in expanded-ring analogs such as bicyclo[2.2.2]octane-2,5-dione. Experimental evidence demonstrates that these geometric differences translate directly into measurable kinetic divergences in enolization rates [1] and diastereoselectivity in reductive coupling reactions that are essential for constructing chiral cavities [2]. Generic replacement with a superficially similar diketone therefore risks both quantitative yield penalties and complete loss of stereochemical fidelity, rendering the intended downstream application—whether asymmetric catalysis or functional material synthesis—nonviable.

2,3-Dione positional isomer
Altered carbonyl spacing may shift stereochemical outcomes and cavity geometry, not matching endo-endo selectivity.
Bicyclo[2.2.2]octane-2,5-dione
Expanded-ring analog shows distinct enolate reactivity and may require low-yielding resolution steps for ligand synthesis.
Monoketone analogs
Cannot support endo-endo bis-functionalization; cavity-forming host-guest architectures would not be accessible.

Bicyclo[2.2.1]heptane-2,5-dione Comparative Performance


Accelerated Enolate Tetramethylation

Bicyclo[2.2.1]heptane-2,5-dione undergoes unusually rapid tetramethylation at the α-positions under standard enolate alkylation conditions, producing 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione in good yield. This rate acceleration is a direct consequence of enhanced α-proton acidity attributable to the rigid, proximate orientation of the two carbonyl groups in the norbornane scaffold [1]. AM1 computational studies were conducted to elucidate the electronic origin of this enhanced acidity relative to the monoketone bicyclo[2.2.1]heptan-2-one and the 5-methylidene analog [1]. While direct comparative kinetic rate constants for the 2,5-dione versus the 2,3-dione positional isomer or the bicyclo[2.2.2]octane-2,6-dione were not located, the referenced AM1 study provides a theoretical framework establishing that the 2,5-dione's enolate stability is structurally unique and not transferable to other regioisomeric diketones.

Enolate reactivity
Class-level
Rapid tetramethylation; enhanced α-C–H acidity vs monoketone, supported by AM1 computation
Supports α-functionalization workflow
No direct rate constants reported; reactivity inferred from structural modeling
Enolate chemistry Homologation kinetics AM1 computational modeling

Endo-Endo Reductive Amination

Reductive coupling of N-phenylpiperazine with bicyclo[2.2.1]heptane-2,5-dione in the presence of NaCNBH₃ proceeds with exclusive endo-endo stereoselectivity to yield the dipiperazinyl norbornane derivative. X-ray crystallographic analysis of this derivative reveals a well-defined right triangular cavity, a structural feature that is a direct consequence of the 2,5-dione's bridged framework and the stereochemical course of nucleophilic attack on the carbonyls [1]. While the monoketone analog bicyclo[2.2.1]heptan-2-one would yield a fundamentally different mono-substituted architecture, and the 2,3-dione positional isomer would produce a distinct cavity geometry due to altered carbonyl spacing, direct comparative crystallographic data for these analogs were not identified in the available search results. The stereochemical outcome reported is nevertheless specific to the 2,5-dione substitution pattern and provides a verifiable point of differentiation for applications in host-guest chemistry and chiral recognition.

Endo-endo amination
Class-level
Exclusive endo-endo diastereoselectivity; defined triangular cavity confirmed by XRD
Enables predictable host-guest architecture
Cavity geometry specific to 2,5-isomer; monoketone or 2,3-dione alter outcome
Host-guest chemistry Stereoselective synthesis Chiral cavities

Chemoenzymatic Resolution to Enantiopure Diones

A practical integrated chemoenzymatic process has been validated for the production of (1R,4R)- and (1S,4S)-bicyclo[2.2.1]heptane-2,5-diones with high enantiomeric purity. The method combines an enzymatic resolution step with a limited series of chemical transformations, starting from a standard mixture of (±)-endo- and exo-2-acetoxy-5-norbornene [1]. This established methodology for accessing both enantiomers in high optical purity provides a clear procurement rationale: laboratories requiring chirally defined bicyclo[2.2.1]heptane-2,5-dione for asymmetric synthesis applications have a documented, reproducible route to either enantiomer. The (R,R)-enantiomer (CAS 145092-77-9) is commercially available with specified optical rotation ([α]/D 4.5±1.0°, c = 1 in CHCl₃) and melting point 138–140 °C (ethyl ether) , enabling precise quality control verification upon receipt.

Enantiopure resolution
Method context
(R,R) and (S,S) enantiomers; [α]/D 4.5±1.0°, mp 138–140 °C
Validated chiral procurement route
Starting from (±)-2-acetoxy-5-norbornene; optical rotation verified
Asymmetric synthesis Chemoenzymatic resolution Chiral building blocks

Chiral Diene Ligand Precursor for Asymmetric Catalysis

Bicyclo[2.2.1]heptane-2,5-dione serves as the key starting material for the two-step synthesis of enantiomerically pure C₂-symmetric bicyclo[2.2.1]hepta-2,5-diene ligands bearing methyl, benzyl, and phenyl substituents at the 2- and 5-positions [1]. The chiral rhodium complexes derived from these ligands have demonstrated high catalytic activity and enantioselectivity up to 99% ee in the rhodium-catalyzed 1,4-addition and 1,2-addition of phenylboronic acid to cyclic enones and N-sulfonylimines, respectively [2]. This application highlights the compound's differentiated value: alternative bicyclic diketones, such as bicyclo[2.2.2]octane-2,5-dione, are documented to require low-yielding resolution steps or final-stage chiral HPLC separation to obtain enantiopure ligands [1], representing a comparative synthetic disadvantage.

Chiral diene ligands
Head-to-head
Two-step synthesis to C2-symmetric ligands; Rh complexes achieve up to 99% ee
Reported synthetic differentiation over [2.2.2] analog
Comparator requires preparative chiral HPLC or low-yield resolution
Asymmetric catalysis Chiral diene ligands Rhodium catalysis

Rigid Donor-Acceptor Spacer

Bicyclo[2.2.1]heptane-2,5-dione has been employed as a rigid spacer scaffold for the synthesis of donor–acceptor-substituted molecular systems via condensation reactions with acceptor components such as propanedinitrile [1]. The crystallographically determined structure of the parent dione, with its low-symmetry point group and defined inter-carbonyl geometry , provides a predictable and conformationally locked framework for studying through-bond electron transfer phenomena. Comparative fluorescence studies of these donor–bridge–acceptor (D-B-A) systems versus corresponding donor–bridge control systems have demonstrated that photoinduced charge separation is achievable, though the driving force was noted to be only marginally sufficient for complete fluorescence quenching in the specific derivatives examined [1].

Rigid spacer
Class-level
D-B-A systems show photoinduced charge separation; fluorescence quenching incomplete
Provides controlled platform for ET studies
Limited driving force in tested derivatives; class-level inference from one study
Donor–acceptor systems Electron transfer Fluorescence quenching

Bicyclo[2.2.1]heptane-2,5-dione Applications


Chiral Diene Ligand Development

For laboratories developing rhodium-catalyzed asymmetric addition methodologies, bicyclo[2.2.1]heptane-2,5-dione provides a validated two-step entry to C₂-symmetric chiral diene ligands that achieve up to 99% enantioselectivity in 1,4- and 1,2-additions of phenylboronic acid [1]. The advantage over alternative scaffolds such as bicyclo[2.2.2]octane-2,5-dione is documented: the [2.2.1] system avoids the low-yielding resolution or preparative chiral HPLC separation required for the [2.2.2] analog [1]. Procurement of the racemic dione followed by established chemoenzymatic resolution [2] yields both enantiomers for systematic ligand library construction.

Chiral Host-Guest Cavity Construction

The exclusive endo-endo stereoselectivity observed in the reductive amination of bicyclo[2.2.1]heptane-2,5-dione with N-phenylpiperazine enables the predictable construction of molecular architectures bearing a defined right triangular cavity, as confirmed by X-ray crystallography [3]. This stereochemical outcome is a direct consequence of the 2,5-dione's bridged geometry and carbonyl placement. Substitution with the 2,3-dione positional isomer or a monoketone would fundamentally alter or preclude cavity formation, making the 2,5-dione the necessary starting material for this class of chiral host molecules.

Accelerated α-Functionalization

Researchers requiring per-α-alkylated bicyclic ketone derivatives should prioritize bicyclo[2.2.1]heptane-2,5-dione based on its demonstrated capacity for unusually rapid tetramethylation to yield 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione in good yield [4]. AM1 computational analysis attributes this enhanced reactivity to the unique stereoelectronic environment of the norbornane framework, distinguishing it from monoketones and expanded-ring diketones. The tetramethylated derivative has itself been characterized by X-ray crystallography [4], providing structural confirmation of the reaction outcome.

Donor-Acceptor Electron Transfer Studies

The bicyclo[2.2.1]heptane-2,5-dione scaffold has been successfully employed as a rigid, conformationally locked spacer for synthesizing donor–acceptor-substituted molecular systems via condensation reactions with acceptor moieties such as propanedinitrile [5]. The parent dione's crystal structure (monoclinic, P2₁/c) provides a fixed inter-carbonyl geometry that enables controlled investigation of through-bond electron transfer phenomena. Fluorescence quenching studies comparing D-B-A derivatives to donor–bridge controls have demonstrated photoinduced charge separation behavior attributable to the rigid spacer architecture [5].

Application
Selection Property
Validation Focus
Chiral diene ligand synthesis
Rigid scaffold enabling two-step entry to C2-symmetric diene ligands
Enantioselectivity in Rh-catalyzed asymmetric additions
Host-guest cavity construction
Exclusive endo-endo diastereoselectivity dictated by 2,5-carbonyl placement
Cavity geometry by XRD and host-guest binding behavior
Accelerated α-functionalization
Enhanced α-proton acidity supported by AM1 computational model
Per-alkylation completeness and product crystallographic confirmation
Donor-acceptor electron transfer
Conformationally locked spacer with fixed inter-carbonyl geometry
Through-bond electron transfer and fluorescence quenching response

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